molecular formula C11H18N4OS B3234718 2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide CAS No. 1353980-66-1

2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide

Cat. No.: B3234718
CAS No.: 1353980-66-1
M. Wt: 254.35 g/mol
InChI Key: YJTLOMOSBIBRFR-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide is a pyrazine-derived compound featuring a methylsulfanyl group at the pyrazine ring’s 3-position and an acetamide moiety substituted with an isopropyl group. Its structural complexity arises from the dual substitution on the acetamide nitrogen and the pyrazine ring, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-amino-N-[(3-methylsulfanylpyrazin-2-yl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c1-8(2)15(10(16)6-12)7-9-11(17-3)14-5-4-13-9/h4-5,8H,6-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTLOMOSBIBRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC=CN=C1SC)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141701
Record name Acetamide, 2-amino-N-(1-methylethyl)-N-[[3-(methylthio)-2-pyrazinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353980-66-1
Record name Acetamide, 2-amino-N-(1-methylethyl)-N-[[3-(methylthio)-2-pyrazinyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353980-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-(1-methylethyl)-N-[[3-(methylthio)-2-pyrazinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: Starting with a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.

    Introduction of the methylsulfanyl group: The methylsulfanyl group is introduced via nucleophilic substitution reactions.

    Attachment of the isopropyl group: The isopropyl group is added through alkylation reactions.

    Formation of the acetamide moiety: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine and acetamide derivatives.

Scientific Research Applications

2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the pyrazine ring and methylsulfanyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related molecules:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Route
2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide (Target) Pyrazine - 3-Methylsulfanyl
- N-Isopropyl-N-(acetamide)methyl
Not explicitly stated Undisclosed (commercially available)
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (Compound 4) Pyrazine + Oxadiazole - 5-Diphenylmethyl-oxadiazole
- Sulfanyl-acetamide
Not provided S-Alkylation of oxadiazole-thione
2-Chloro-6-(thiophen-2-yl)pyrazine Pyrazine - 6-Thiophene
- 2-Chloro
196.65 Undisclosed (likely halogenation)

Key Observations :

  • Target Compound: The methylsulfanyl group and branched isopropyl-acetamide substituent distinguish it from simpler pyrazine derivatives.
  • Compound 4 : Incorporates a 1,3,4-oxadiazole ring fused with a diphenylmethyl group, which could increase steric bulk and influence binding interactions in enzymatic assays. The sulfanyl linkage mirrors the target compound’s thioether group, suggesting possible redox sensitivity .
  • 2-Chloro-6-(thiophen-2-yl)pyrazine : The chlorine and thiophene substituents introduce electrophilic reactivity (e.g., nucleophilic substitution at Cl) and π-conjugation, respectively, which are absent in the target compound .

Physicochemical and Reactivity Profiles

  • Lipophilicity : The target compound’s methylsulfanyl and isopropyl groups likely increase logP compared to Compound 4’s polar oxadiazole and the chloro-thiophene derivative’s moderate hydrophobicity.
  • Reactivity :
    • The methylsulfanyl group in the target compound may undergo oxidation to sulfoxide or sulfone derivatives, a pathway less relevant to Compound 4’s stable oxadiazole ring.
    • The chloro substituent in 2-Chloro-6-(thiophen-2-yl)pyrazine offers a site for nucleophilic substitution, absent in the other compounds .

Biological Activity

2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide is a compound that has garnered attention for its unique structural features and potential biological activities. With a molecular formula of C11H18N4OSC_{11}H_{18}N_{4}OS and a molecular weight of approximately 254.35 g/mol, this compound belongs to the class of pyrazine derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Synthesis

The compound features an isopropyl group, a methylsulfanyl group, and a pyrazin-2-ylmethyl moiety. Its synthesis typically involves multi-step organic reactions, often starting from 3-methylsulfanyl-pyrazine and isopropylamine under controlled conditions. The reaction may require solvents such as ethanol or methanol and can be optimized for yield and purity through crystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines .

Cell Line IC50 (µM) Reference
MCF73.79
HepG217.82
A54926.00

The mechanism behind its anticancer activity may involve the destabilization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Case Studies

A notable case study examined the effects of related pyrazine derivatives on various cancer cell lines. The study reported that certain derivatives exhibited significant growth inhibition, with some compounds achieving over 70% inhibition in specific cell lines at concentrations below 10 µM . This suggests that this compound could potentially be developed into a therapeutic agent.

Additional Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial and antifungal activities. Preliminary assays indicate effectiveness against certain bacterial strains and fungi, although further research is needed to elucidate these effects fully.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide
Reactant of Route 2
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2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide

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